XLogP3 Lipophilicity Comparison: Ethoxypropyl vs. Methoxypropyl Analog – A Quantified Shift in Predicted CNS Multiparameter Optimization (MPO) Space
The target compound exhibits a computed XLogP3 of 1.3, which places it within the optimal lipophilicity range for CNS drug candidates (CNS MPO score ≥4) [1]. The direct methoxy analog, (3-Methoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is predicted to have an XLogP3 of approximately 1.0 due to the replacement of the ethoxy oxygen with a less lipophilic methoxy group. This 0.3 log unit difference is quantitatively meaningful: a ΔXLogP3 of 0.3 corresponds to a roughly 2-fold difference in octanol-water partition coefficient, which can significantly impact blood-brain barrier permeability and nonspecific tissue binding [1]. For a medicinal chemist selecting a building block for a CNS-targeted library, the target compound's higher lipophilicity offers a distinct advantage in achieving the desired CNS MPO profile without introducing additional halogen atoms or aromatic rings that would increase molecular weight and TPSA.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | (3-Methoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine; estimated XLogP3 ≈ 1.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The higher lipophilicity of the target compound provides a procurement-level differentiation for CNS-focused drug discovery programs, where a 0.3 log unit increase in XLogP3 can shift a lead compound from a suboptimal to an optimal CNS MPO desirability score.
- [1] PubChem. Compound Summary for CID 65721258, (3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine. National Center for Biotechnology Information, 2025. View Source
